N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-methylbutanamide
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Overview
Description
N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-methylbutanamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of a fluorophenyl group and a methylimidazo[1,2-a]pyridine core in its structure suggests that it may exhibit unique chemical and biological properties.
Mechanism of Action
Target of Action
, suggesting that this compound may also interact with various targets.
Mode of Action
, it is thought to work by inhibiting certain enzymes or pathways involved in cell growth and proliferation. This is similar to other imidazole and indole derivatives, which have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .
Pharmacokinetics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-methylbutanamide typically involves multistep reactions. One common approach is the condensation of 4-fluoroaniline with 2-bromo-3-methylpyridine under basic conditions to form the intermediate. This intermediate is then subjected to cyclization reactions to form the imidazo[1,2-a]pyridine core. The final step involves the acylation of the imidazo[1,2-a]pyridine with 3-methylbutanoyl chloride to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl and imidazo[1,2-a]pyridine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like sodium methoxide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridine
- 3-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridine
- 4-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridine
Uniqueness
N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-methylbutanamide is unique due to its specific substitution pattern and the presence of a 3-methylbutanamide group. This structural uniqueness may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O/c1-12(2)10-17(24)22-19-18(14-4-6-15(20)7-5-14)21-16-11-13(3)8-9-23(16)19/h4-9,11-12H,10H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJIJNSZMYOJIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC(=O)CC(C)C)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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